2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
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Overview
Description
2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins likeS100B and EGFR . The role of these proteins varies: S100B is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
Similar compounds have been found to inhibit enzymes likeacetylcholinesterase (AChE) . Inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
Based on the known targets, it can be inferred that this compound may influence thecholinergic system and EGFR signaling pathway . These pathways play crucial roles in numerous physiological processes, including neuronal signaling and cell growth, respectively .
Result of Action
Similar compounds have been found to exhibitacetylcholinesterase inhibitory activities , which could potentially lead to enhanced cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the alkylation of 4-methylpiperazine with a suitable phenylacetyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenylacetamide moiety can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine or phenylacetamide derivatives.
Scientific Research Applications
2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar structure but with a phenyl group instead of a methyl group on the piperazine ring.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide: This compound has a methoxy group on the phenyl ring, which may alter its chemical and biological properties.
Uniqueness: 2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and interaction with molecular targets. This structural feature may also affect its pharmacokinetic properties, making it a valuable compound for specific research applications.
Biological Activity
2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
The presence of the 4-methylpiperazine moiety contributes to its biological properties, particularly in modulating receptor activity.
Research indicates that this compound interacts with several biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its agonistic effects on GPCRs, which play a critical role in various physiological processes.
- Cytokine Modulation : It has shown potential in modulating cytokine release, which is crucial for inflammatory responses .
Anticonvulsant Activity
A study synthesized derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which included this compound. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that certain derivatives exhibited significant protection against seizures at doses of 100 mg/kg and 300 mg/kg, particularly at varying time intervals post-administration .
Compound ID | Dose (mg/kg) | MES Protection | Time Interval |
---|---|---|---|
19 | 300 | Yes | 0.5 h |
14 | 100 | Yes | 4 h |
This table summarizes the anticonvulsant activity observed in the study, highlighting the efficacy of specific derivatives.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of compounds related to this compound:
- Inhibition of Tyrosine Kinase : A related compound was shown to inhibit BCR-ABL tyrosine kinase activity, which is significant in the treatment of certain leukemias. The IC50 values for these compounds were in the nanomolar range, indicating potent activity against this target .
- Neuroprotective Effects : Research has suggested that compounds with a similar structure may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : In vitro studies demonstrated that derivatives could inhibit pro-inflammatory cytokine production, suggesting potential applications in inflammatory diseases .
Properties
CAS No. |
1333468-63-5 |
---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.3 |
Purity |
0 |
Origin of Product |
United States |
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